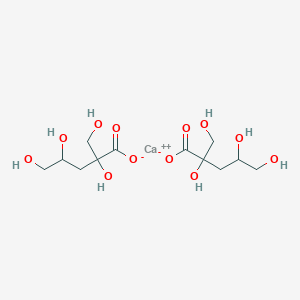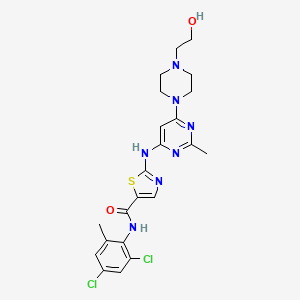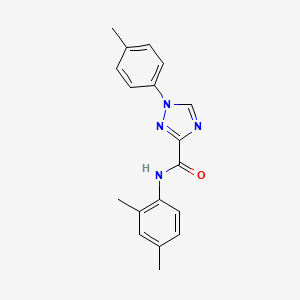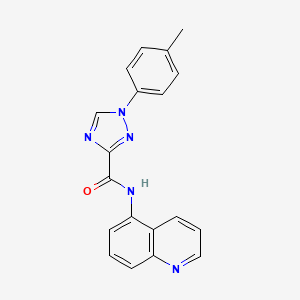
Calcium 2,4,5-trihydroxy-2-(hydroxymethyl)pentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Calcium 2,4,5-trihydroxy-2-(hydroxymethyl)pentanoate is a chemical compound with the molecular formula C12H22CaO12 and a molecular weight of 398.37 g/mol . This compound is known for its unique structure, which includes multiple hydroxyl groups and a calcium ion, making it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Calcium 2,4,5-trihydroxy-2-(hydroxymethyl)pentanoate typically involves the reaction of 2,4,5-trihydroxy-2-(hydroxymethyl)pentanoic acid with a calcium salt, such as calcium carbonate or calcium hydroxide. The reaction is usually carried out in an aqueous medium at room temperature, allowing the calcium ion to coordinate with the carboxylate and hydroxyl groups of the organic molecule .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as crystallization and filtration are employed to isolate and purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
Calcium 2,4,5-trihydroxy-2-(hydroxymethyl)pentanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents like thionyl chloride (SOCl2), phosphorus tribromide (PBr3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Calcium 2,4,5-trihydroxy-2-(hydroxymethyl)pentanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential role in biological systems, particularly in calcium signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including its role in bone health and calcium supplementation.
Mecanismo De Acción
The mechanism of action of Calcium 2,4,5-trihydroxy-2-(hydroxymethyl)pentanoate involves its interaction with calcium-binding proteins and enzymes. The compound can modulate calcium signaling pathways by influencing the concentration of free calcium ions in biological systems. This modulation affects various cellular processes, including muscle contraction, neurotransmitter release, and enzyme activity .
Comparación Con Compuestos Similares
Similar Compounds
Calcium Gluconate: Another calcium salt used for calcium supplementation.
Calcium Lactate: Commonly used in food and pharmaceutical industries for calcium fortification.
Calcium Citrate: Known for its high bioavailability and used in dietary supplements.
Uniqueness
Calcium 2,4,5-trihydroxy-2-(hydroxymethyl)pentanoate is unique due to its specific structure, which includes multiple hydroxyl groups and a calcium ion. This structure allows it to participate in a variety of chemical reactions and biological processes, making it a versatile compound in both research and industrial applications .
Propiedades
Fórmula molecular |
C12H22CaO12 |
|---|---|
Peso molecular |
398.37 g/mol |
Nombre IUPAC |
calcium;2,4,5-trihydroxy-2-(hydroxymethyl)pentanoate |
InChI |
InChI=1S/2C6H12O6.Ca/c2*7-2-4(9)1-6(12,3-8)5(10)11;/h2*4,7-9,12H,1-3H2,(H,10,11);/q;;+2/p-2 |
Clave InChI |
JDNCPQAABKGYIO-UHFFFAOYSA-L |
SMILES canónico |
C(C(CO)O)C(CO)(C(=O)[O-])O.C(C(CO)O)C(CO)(C(=O)[O-])O.[Ca+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-hydroxy-N-[4-(4-morpholinyl)butyl]-2-quinolinecarboxamide](/img/structure/B15282509.png)

![4-(Aminocarbonyl)-1-(2-{[4-(aminocarbonyl)-1-pyridiniumyl]methyl}benzyl)pyridinium](/img/structure/B15282525.png)

![1-[4-(difluoromethoxy)phenyl]-N-(3-ethylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B15282545.png)

![N-[2-(2-phenylvinyl)benzyl]-4,5-dihydro-1H-imidazol-2-amine](/img/structure/B15282551.png)
![2-(2-Amino-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-6-ethoxyphenol](/img/structure/B15282558.png)
![2-[2-(4,5-dihydro-1H-imidazol-2-yl)carbohydrazonoyl]-1-methylimidazo[1,2-a]pyridin-1-ium](/img/structure/B15282573.png)
![Methyl 3-({[(4-chlorobenzoyl)amino]carbothioyl}amino)-4-methyl-2-thiophenecarboxylate](/img/structure/B15282574.png)
![6-[1-(4-Chlorophenoxy)-1-methylethyl]-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15282579.png)

